corn cystatin I
説明
特性
CAS番号 |
148466-75-5 |
|---|---|
分子式 |
C13H7F2NS |
同義語 |
corn cystatin I |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Structural and Evolutionary Features
CC-I shares sequence homology with other plant cystatins, including oryzacystatins (OCs) from rice and soybean cystatins. Key structural comparisons:
CC-I’s signal peptide distinguishes it from intracellular oryzacystatins, implying divergent trafficking or secretion pathways . Evolutionary analyses suggest plant cystatins co-evolved with target proteases, fine-tuning inhibitory specificity .
Inhibitory Profiles
CC-I’s Ki values highlight its potency against papain and calpains, but weaker activity toward calpain B. Comparisons with other cystatins:
CC-I outperforms oryzacystatin II in calpain L inhibition but is less effective against papain . Chestnut cystatin shows exceptional specificity for pest proteases, a trait leveraged in transgenic pest resistance .
Expression Dynamics
- CC-I : mRNA peaks during early kernel development .
- Oryzacystatins : Constitutively expressed in rice seeds .
- Soybean Cystatins : Induced by wounding or herbivory .
Key Research Findings and Implications
- Specificity Determinants : CC-I’s Gln-Val-Val-Ala-Gly motif and hydrophobic interactions dictate its preference for calpains over papain .
- Evolutionary Insights : Divergent cystatin isoforms in plants reflect adaptive responses to pathogen and pest pressures .
Tables
Table 1. Structural Comparison of Plant Cystatins
Table 2. Inhibitory Constants (Ki) of Cystatins Against Proteases
Q & A
Q. What experimental approaches are recommended for characterizing the structural stability of corn cystatin I under varying pH conditions?
To assess structural stability, use circular dichroism (CD) spectroscopy to monitor secondary structure changes (e.g., α-helix/β-sheet ratios) across pH gradients (pH 2–10). Differential scanning calorimetry (DSC) can quantify thermal denaturation midpoint () shifts under different pH conditions. Pair these with molecular dynamics simulations to predict residue-level interactions driving instability. Validate findings using site-directed mutagenesis of charged residues (e.g., histidine, glutamic acid) implicated in pH sensitivity .
Q. How can researchers design functional assays to validate corn cystatin I’s inhibitory activity against cysteine proteases?
Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC) to measure protease inhibition kinetics. Pre-incubate corn cystatin I with target proteases (e.g., papain, cathepsin B) at varying molar ratios (1:1 to 1:10) and quantify residual protease activity. Calculate inhibition constants () using Dixon or Morrison plots. Include positive controls (e.g., human cystatin C) and negative controls (boiled/inactivated cystatin) to confirm specificity .
Q. What methodologies are optimal for quantifying corn cystatin I expression levels in transgenic plants?
Combine ELISA with anti-cystatin antibodies for absolute quantification. Validate using Western blotting with chemiluminescent detection. For spatial localization, employ immunohistochemistry in plant tissues (e.g., roots, leaves) or confocal microscopy with fluorescently tagged cystatin. Normalize data to total soluble protein (Bradford assay) and include biological replicates () to account for plant-to-plant variability .
Q. How should researchers investigate the regulatory mechanisms of corn cystatin I gene expression under biotic stress?
Perform RNA-seq on maize seedlings infected with fungal pathogens (e.g., Fusarium verticillioides) to identify cis-regulatory elements. Use chromatin immunoprecipitation (ChIP) to map transcription factor binding sites. Validate via luciferase reporter assays in protoplasts transfected with promoter deletion constructs. Correlate expression levels with jasmonic acid (JA) and salicylic acid (SA) pathway markers .
Advanced Research Questions
Q. How can conflicting data on corn cystatin I’s inhibitory specificity toward plant vs. microbial proteases be resolved?
Address contradictions by comparing protease orthologs (e.g., fungal cathepsin L vs. plant vacuolar processing enzymes) under standardized assay conditions (pH, ionic strength). Use surface plasmon resonance (SPR) to measure binding affinities () and identify structural determinants via X-ray crystallography of protease-cystatin complexes. Validate in planta by silencing cystatin in maize and quantifying pathogen susceptibility .
Q. What strategies are effective for integrating multi-omics data to study corn cystatin I’s role in plant-pathogen interactions?
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC-MS) datasets from cystatin-overexpressing and wild-type plants infected with pathogens. Use weighted gene co-expression network analysis (WGCNA) to identify hub genes and pathways. Validate hypotheses with CRISPR-edited maize lines lacking cystatin and test for altered defense metabolite (e.g., phytoalexins) production .
Q. How should researchers design experiments to reconcile discrepancies between in vitro and in vivo efficacy of corn cystatin I?
Develop a dual approach: (1) In vitro, simulate apoplastic conditions (pH 5.5, 150 mM NaCl) to test protease inhibition. (2) In vivo, use GFP-tagged pathogens to visualize colonization in cystatin-silenced plants. Quantify reactive oxygen species (ROS) bursts and callose deposition via microscopy. Compare results to ensure physiological relevance of in vitro assays .
Q. What statistical methods are appropriate for analyzing corn cystatin I’s dose-dependent effects on insect larval growth?
Apply nonlinear regression to model growth inhibition (%) vs. cystatin concentration (µg/mL). Use Akaike’s information criterion (AIC) to select the best-fit model (e.g., log-logistic vs. Weibull). For pairwise comparisons (e.g., transgenic vs. wild-type diets), employ mixed-effects models to account for larval clutch variability. Report 95% confidence intervals for EC₅₀ values .
Q. How can researchers optimize heterologous expression systems for corn cystatin I to improve yield and solubility?
Test prokaryotic (e.g., E. coli BL21 with pET vectors) and eukaryotic (e.g., Pichia pastoris) systems. Use fractional factorial design to optimize induction temperature, IPTG concentration, and fusion tags (e.g., SUMO, GST). Monitor solubility via SDS-PAGE and quantify yields with densitometry. For insoluble aggregates, screen refolding buffers using high-throughput dialysis .
Q. What experimental frameworks are suitable for exploring non-canonical roles of corn cystatin I in plant development?
Generate CRISPR-Cas9 knockout lines and phenotype them across growth stages. Use RNA in situ hybridization to localize cystatin mRNA in meristems. Perform yeast two-hybrid screens to identify interaction partners (e.g., proteases, signaling proteins). Validate with bimolecular fluorescence complementation (BiFC) in tobacco leaves .
Methodological Notes
- Data Contradiction Analysis : Always replicate experiments across independent labs to confirm reproducibility. Use meta-analysis tools (e.g., RevMan) to synthesize conflicting datasets .
- Experimental Design : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Pre-register hypotheses on platforms like Open Science Framework to reduce bias .
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